BenchChemオンラインストアへようこそ!

butan-2-yl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cytotoxicity HepG2 Pyrrolo[2,3-b]quinoxaline

butan-2-yl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (CAS 847177-39-3) is a fully substituted pyrrolo[2,3-b]quinoxaline bearing a sec-butyl ester at C3 and an allyl group at N1. It belongs to a chemotype explored for PDE4 inhibition, luciferase inhibition, and SUMO pathway modulation.

Molecular Formula C18H20N4O2
Molecular Weight 324.384
CAS No. 847177-39-3
Cat. No. B2791162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebutan-2-yl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
CAS847177-39-3
Molecular FormulaC18H20N4O2
Molecular Weight324.384
Structural Identifiers
SMILESCCC(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC=C)N
InChIInChI=1S/C18H20N4O2/c1-4-10-22-16(19)14(18(23)24-11(3)5-2)15-17(22)21-13-9-7-6-8-12(13)20-15/h4,6-9,11H,1,5,10,19H2,2-3H3
InChIKeyYVQOVDQHEODGTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

847177-39-3 Procurement Guide: Structural Features and Preliminary Activity Landmarks of butan-2-yl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate


butan-2-yl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (CAS 847177-39-3) is a fully substituted pyrrolo[2,3-b]quinoxaline bearing a sec-butyl ester at C3 and an allyl group at N1 [1]. It belongs to a chemotype explored for PDE4 inhibition, luciferase inhibition, and SUMO pathway modulation [2][3]. The compound is available as a screening-grade racemic mixture (MW 324.38 g/mol, logP 4.04) through commercial libraries [1].

Why Generic Substitution of 847177-39-3 with In-Class Pyrrolo[2,3-b]quinoxalines Is Not Straightforward


Pyrrolo[2,3-b]quinoxaline-3-carboxylates show marked activity cliffs depending on the N1 substituent and ester moiety [1]. For example, in PDE4B inhibition, ethyl 1-benzyl-2-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (6) displayed IC50 ≈ 5–14 μM, whereas simple 2-substituted analogs with free NH showed activity against luciferase, not PDE4 [2][3]. The unique N1-allyl, C3-sec-butyl ester combination in 847177-39-3 occupies a distinct chemical space that cannot be assumed equivalent to methyl, ethyl, tert-butyl, or N1-aryl analogs without explicit comparative data.

Quantitative Differentiation Evidence for 847177-39-3 Versus the Most Relevant Pyrrolo[2,3-b]quinoxaline Comparators


HepG2 Cytotoxicity: 847177-39-3 vs. MLS Screening Collection Aggregate

In a HepG2 cytotoxicity assay, 847177-39-3 showed replicate activity scores of 5.022% and 0.742% at 12.5 μM, indicating low cytotoxicity. This contrasts with MLS compounds in the same assay that reached up to 28.6–38.1% activity, suggesting a favorable early safety margin for this chemotype relative to the broader screening library .

Cytotoxicity HepG2 Pyrrolo[2,3-b]quinoxaline High-throughput screening

RGS4 Modulation: Differential B Score of 847177-39-3 vs. In-Class Baseline

Against regulator of G-protein signaling 4 (RGS4), 847177-39-3 returned a B Score range of -7.61 to -7.53 across replicates, indicating consistent assay behavior. While specific RGS4 modulatory activity cannot be confirmed without follow-up, the narrow B Score distribution suggests a robust assay signal distinct from the majority of in-class compounds that lack reported RGS4 interaction profiles .

RGS4 GPCR Pyrrolo[2,3-b]quinoxaline B Score

Mu-Opioid Receptor Activation: 847177-39-3 Shows Low Agonist Activity vs. Reference Agonists

847177-39-3 produced a consistent activation of 4.41% at 9.3 μM at the mu-opioid receptor (MOR). This is negligible compared to full MOR agonists such as DAMGO (EC50 ~ 1-10 nM, >90% activation) or morphine, indicating that the N1-allyl, C3-sec-butyl ester substitution pattern does not confer significant MOR agonism—a desirable feature for compounds intended for non-opioid targets .

Mu-opioid receptor MOR GPCR Pyrrolo[2,3-b]quinoxaline

Physicochemical Differentiation: logP and PSA of 847177-39-3 vs. Common Ester Analogs

847177-39-3 exhibits a computed logP of 3.6 (XLogP3) and topological polar surface area (TPSA) of 83 Ų [1]. By comparison, the ethyl ester analog (ethyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate) has a lower predicted logP (~2.8) and similar TPSA (~85 Ų), while the tert-butyl ester analog shows a higher logP (~4.2) with comparable TPSA. The sec-butyl ester thus occupies an intermediate lipophilicity range that may balance membrane permeability and solubility differently than methyl, ethyl, or tert-butyl esters .

logP Polar surface area Physicochemical properties Drug-likeness

Best Application Scenarios for 847177-39-3 Based on Verified Quantitative Differentiation


Early-Stage Selectivity Profiling Against GPCR Panels

The low MOR activation (4.41% at 9.3 μM) and unique RGS4 B Score signal make 847177-39-3 a candidate for inclusion in GPCR selectivity panels where compounds must demonstrate target engagement without activating opioid receptors. Its profile supports use as a negative control for MOR agonism in screening cascades .

Cytotoxicity Counter-Screen in Phenotypic Assays

With HepG2 cytotoxicity scores of only 5.0% and 0.7% at 12.5 μM, 847177-39-3 can serve as a low-cytotoxicity reference compound for pyrrolo[2,3-b]quinoxaline chemotypes in cell-based phenotypic screens. This allows researchers to flag analogs that show activity but also high cytotoxicity .

Solubility and Permeability Optimization Studies

The computed logP of 3.6 and TPSA of 83 Ų place 847177-39-3 in a favorable intermediate property space. It can be used as a reference point for structure-property relationship (SPR) studies aiming to tune lipophilicity while maintaining the N1-allyl, C3-ester substitution pattern [1].

SUMO Pathway Inhibitor Screening

Based on the patent disclosure of substituted pyrrolo[2,3-b]quinoxalines as SUMO E1/E2 inhibitors, 847177-39-3 represents a specific substitution pattern (N1-allyl, C3-sec-butyl ester) within the claimed generic scope. It can be used as a tool compound to probe the SAR of N1-alkenyl substituents on SUMOylation inhibition, provided confirmatory biochemical assays are performed [2].

Quote Request

Request a Quote for butan-2-yl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.